2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a 2-amino-2-oxoethyl moiety at position 1, and a thioether-linked acetamide chain terminating in a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group is a key structural element, known to enhance lipophilicity and metabolic stability in drug design . The hydroxymethyl (-CH₂OH) substituent may contribute to improved solubility compared to analogs with non-polar groups. The compound’s synthesis likely involves sequential alkylation, thiolation, and amidation steps, as inferred from related pathways in the evidence (e.g., ethyl 2-bromoacetate coupling in ).
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3S/c16-15(17,18)9-1-3-10(4-2-9)21-13(25)8-26-14-20-5-11(7-23)22(14)6-12(19)24/h1-5,23H,6-8H2,(H2,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRMAMJUAAFNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , also referred to by its CAS number 921821-71-8, is a synthetic derivative of imidazole that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol. The structure features an imidazole ring, a thioether linkage, and a trifluoromethyl-substituted phenyl group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole moiety can interact with enzymes, potentially inhibiting their activity through competitive binding.
- Cell Signaling Modulation : The compound may influence signaling pathways by modulating receptor activity or affecting intracellular calcium levels.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing imidazole rings have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
In vitro studies using the MTT assay demonstrated that related compounds effectively reduced cell viability in HeLa and HEK-293T cells, suggesting potential for development as anticancer agents .
Antimicrobial Properties
Some derivatives of imidazole have shown promising antimicrobial activity. The thioether linkage in this compound may enhance its ability to penetrate bacterial membranes, thereby increasing efficacy against various pathogens.
Study 1: Antitumor Activity
A study evaluated the efficacy of a structurally similar imidazole derivative incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells. Results indicated superior antitumor activity compared to non-targeted controls, highlighting the importance of delivery systems in enhancing the therapeutic potential of such compounds .
Study 2: Enzyme Inhibition
Another research focused on the inhibition of inosine monophosphate dehydrogenase (IMPDH) by isoquinoline derivatives, which share structural similarities with the compound . The study reported nanomolar potency against IMPDH, suggesting that modifications to the imidazole ring could lead to enhanced biological activity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O5S |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 921821-71-8 |
| Anticancer Activity | Significant (in vitro) |
| Antimicrobial Activity | Promising |
Scientific Research Applications
Therapeutic Applications
The compound's unique structural characteristics position it as a candidate for various therapeutic applications:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Case Studies
Several studies have explored the biological activities of compounds related to this molecule:
- Inhibition of Protein-Protein Interactions :
- Structure-Activity Relationship (SAR) Studies :
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-) moiety undergoes oxidation to sulfoxides or sulfones under controlled conditions. This reaction is critical for modulating the compound’s electronic properties and biological activity.
| Reaction | Conditions | Product | Key Observations |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), RT, 4–6 hr | Sulfoxide derivative | Selective oxidation without affecting imidazole rings or acetamide groups. |
| Oxidation to sulfone | mCPBA (1.2 eq), DCM, 0°C → RT, 12 hr | Sulfone derivative | Requires stoichiometric control to avoid over-oxidation byproducts. |
Mechanistic Insight : The reaction proceeds via electrophilic attack of the oxidizing agent on the sulfur atom, forming a sulfonium intermediate before stabilization to sulfoxide/sulfone .
Acetamide Hydrolysis
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Stability Note : The trifluoromethylphenyl group remains intact under these conditions due to its electron-withdrawing and inert nature .
Nucleophilic Substitution at the Acetamide
The 2-amino-2-oxoethyl side chain participates in nucleophilic substitutions, particularly at the carbonyl carbon.
Synthetic Utility : These reactions enable diversification of the acetamide group for structure-activity relationship (SAR) studies .
Hydroxymethyl-Imidazole Functionalization
The hydroxymethyl (-CH₂OH) group on the imidazole ring undergoes esterification, etherification, or oxidation.
Applications : Aldehyde derivatives serve as intermediates for Schiff base formation or click chemistry .
Imidazole Ring Reactivity
The imidazole core participates in electrophilic substitutions, such as halogenation or nitration, though these are less common due to steric hindrance from adjacent groups.
| Reaction | Conditions | Product | Key Observations |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux, 6 hr | 4-Bromo-imidazole derivative | Regioselective bromination at the 4-position confirmed by X-ray crystallography . |
Limitation : Steric effects from the trifluoromethylphenyl and thioether groups suppress reactivity at the 2-position .
Stability of the Trifluoromethyl Group
The -CF₃ group is chemically inert under most conditions but can undergo defluorination under extreme basicity (e.g., >10M NaOH, 100°C) or radical-mediated pathways .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Halogenated Groups : The CF₃ group in the target compound offers stronger electron-withdrawing effects and greater metabolic resistance compared to the 4-Cl-benzyl group in .
- Hydroxymethyl vs.
- Backbone Heterocycles : Replacement of imidazole with pyrazole () or benzoimidazole () alters π-π stacking and hydrogen-bonding capabilities, impacting target affinity .
Pharmacological and Physicochemical Implications
While direct biological data for the target compound are absent in the evidence, structural analogs provide insights:
- CF₃ Group : Enhances membrane permeability and resistance to oxidative metabolism, as seen in kinase inhibitors (e.g., ’s LC/MS m/z 627.5 ).
- Hydroxymethyl Group: May mitigate excessive lipophilicity from CF₃, balancing bioavailability.
- Thioether Linkage : Common in prodrugs (e.g., ’s azo derivatives), the thioether in the target compound could modulate release kinetics or redox sensitivity .
Q & A
Q. What synthetic routes are commonly employed to synthesize this compound?
The compound can be synthesized via nucleophilic substitution between a thiol-containing imidazole precursor and a chloroacetamide derivative. For example, refluxing 5-(hydroxymethyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide in ethanol using potassium carbonate as a base (Method D in ). Purification involves recrystallization from ethanol or DMF/acetic acid mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- 1H/13C NMR : To confirm proton environments (e.g., imidazole ring protons, trifluoromethylphenyl group) and carbon types.
- IR spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thioether C-S stretch ~700 cm⁻¹).
- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
Q. How can researchers verify the purity of the synthesized compound?
Use a combination of HPLC (high-performance liquid chromatography) with UV detection and melting point analysis . Compare retention times or melting ranges with literature values for analogous compounds (e.g., reports 95% purity via HPLC) .
Q. What solvents and reaction conditions are optimal for thioether bond formation?
Polar aprotic solvents (e.g., DMF, DMSO) or ethanol under reflux (70–80°C) with a base (K₂CO₃ or NaOAc) to deprotonate the thiol group. Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How does the trifluoromethyl group influence the compound’s solubility?
The hydrophobic CF₃ group reduces solubility in aqueous media but enhances lipid solubility, facilitating cell membrane penetration. Solubility can be tested in DMSO (≥10 mg/mL) for biological assays .
Advanced Research Questions
Q. How can competing side reactions (e.g., oxidation or dimerization) be minimized during synthesis?
Q. What computational strategies predict the compound’s binding affinity for target enzymes?
Perform molecular docking (AutoDock Vina) using crystal structures of homologous enzymes (e.g., cyclooxygenase COX-1/2). Include solvation effects and validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Compare results with docking poses in (e.g., 9c binding to active sites) .
Q. How do structural modifications (e.g., replacing CF₃ with Cl) impact bioactivity?
Design analogs using SAR (structure-activity relationship) studies. Synthesize derivatives via halogenation (e.g., Cl, Br) at the phenyl ring (Method A in ). Test antimicrobial activity against Gram-positive/-negative bacteria (MIC assays) and compare with parent compound data from .
Q. What experimental approaches resolve contradictions between in vitro and in silico bioactivity data?
Q. How can reaction intermediates be characterized to elucidate the synthesis mechanism?
Isolate intermediates via flash chromatography and analyze using LC-MS (liquid chromatography-mass spectrometry). For example, identifies intermediates in thiazole formation via IR and NMR .
Q. What strategies improve yield in large-scale synthesis (>10 g)?
Q. How does the hydroxymethyl group affect the compound’s metabolic stability?
Conduct in vitro metabolic assays using liver microsomes. Compare half-life (t₁/₂) with analogs lacking the hydroxymethyl group. Use HRMS to identify metabolites (e.g., oxidation to carboxylic acid) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity across studies?
Q. Why might computational docking suggest high affinity, but in vitro assays show low activity?
- Check for false-positive docking poses (e.g., incorrect protonation states).
- Validate target engagement via cellular thermal shift assays (CETSA) .
- Consider off-target effects using kinome-wide profiling .
Methodological Tables
Table 1: Key Synthetic Parameters for Thioether Bond Formation
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Base | K₂CO₃ (2.0 equiv) | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 4–6 hours | |
| Purification | Recrystallization (EtOH) |
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| 1H NMR | δ 8.2 (s, imidazole H) | |
| 13C NMR | δ 172.5 (amide C=O) | |
| IR | 1650 cm⁻¹ (C=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
